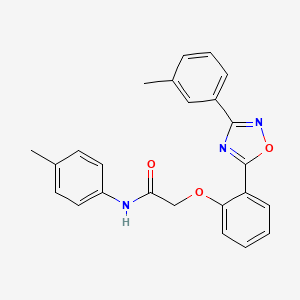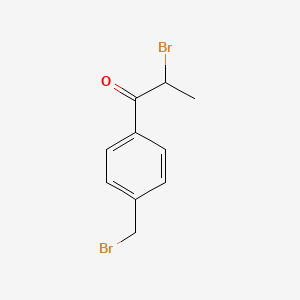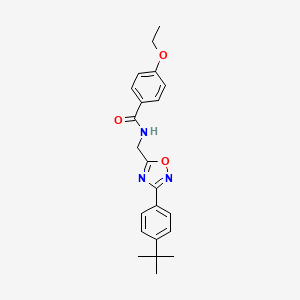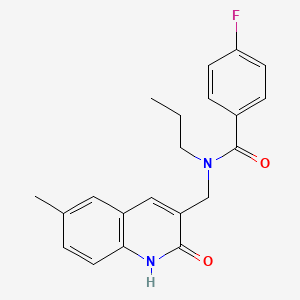
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide, also known as CPOB, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications.
Mecanismo De Acción
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide exerts its effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This inhibition of HDACs may contribute to this compound's anti-cancer effects.
Biochemical and Physiological Effects
This compound has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have anti-cancer effects in various cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the efficacy of this compound in animal models of these diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, further studies are needed to investigate the potential side effects of this compound and its safety profile.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various areas of research. Its mechanism of action is well understood, and it has been found to have anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound, including its potential use in treating neurodegenerative diseases.
Métodos De Síntesis
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide can be synthesized through a reaction between 2-chlorobenzoyl chloride and 3-amino-1,2,4-oxadiazole in the presence of triethylamine. The resulting product is then reacted with p-toluidine to yield this compound.
Aplicaciones Científicas De Investigación
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide has been found to have potential therapeutic applications in various areas of research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-10-12-15(13-11-14)24-21(27)16-6-2-3-7-17(16)22-25-20(26-28-22)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUUBTOYIJPBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7712139.png)





![3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B7712191.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)

